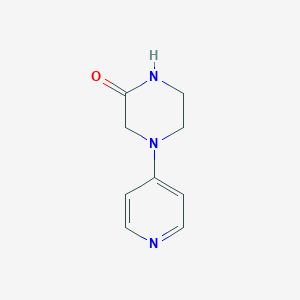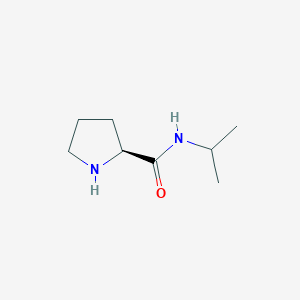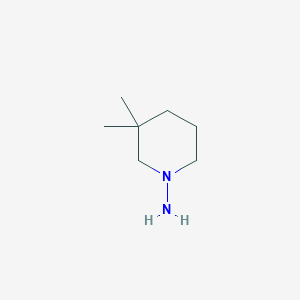![molecular formula C8H6N2O B068262 2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile CAS No. 193605-64-0](/img/structure/B68262.png)
2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile is a heterocyclic compound that has attracted attention due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in scientific research. In
Mécanisme D'action
The mechanism of action of 2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile is not fully understood. However, several studies have suggested that the compound may exert its pharmacological effects by inhibiting specific enzymes or signaling pathways. For example, in a study conducted by Wang et al., the compound was found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.
Effets Biochimiques Et Physiologiques
2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile has been reported to have several biochemical and physiological effects. In a study conducted by Chen et al., the compound was found to reduce the levels of pro-inflammatory cytokines in mice, indicating its potential as an anti-inflammatory agent. In another study by Zhang et al., the compound was found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile in lab experiments is its relatively simple synthesis method. Additionally, the compound has shown promising results in various scientific research studies, indicating its potential as a therapeutic agent. However, one of the limitations is that the mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research and development of 2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile. One direction is to further investigate its mechanism of action and identify specific targets for its pharmacological effects. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound.
Méthodes De Synthèse
The synthesis of 2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile can be achieved using various methods. One of the most common methods is the one-pot reaction of 2-aminopyridine, malononitrile, and cyclohexanone in the presence of p-toluenesulfonic acid as a catalyst. This method has been reported to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile has shown potential as a therapeutic agent in several scientific research studies. It has been reported to have anti-inflammatory, anticancer, and antimicrobial properties. In a study conducted by Zhang et al., the compound was found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Another study by Li et al. reported that the compound exhibited antibacterial activity against several strains of bacteria.
Propriétés
Numéro CAS |
193605-64-0 |
|---|---|
Nom du produit |
2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile |
Formule moléculaire |
C8H6N2O |
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
2,3-dihydrofuro[3,2-c]pyridine-6-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c9-4-7-3-8-6(5-10-7)1-2-11-8/h3,5H,1-2H2 |
Clé InChI |
YSPQFHLGCLLCCD-UHFFFAOYSA-N |
SMILES |
C1COC2=C1C=NC(=C2)C#N |
SMILES canonique |
C1COC2=C1C=NC(=C2)C#N |
Synonymes |
Furo[3,2-c]pyridine-6-carbonitrile, 2,3-dihydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



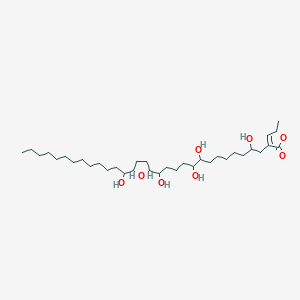

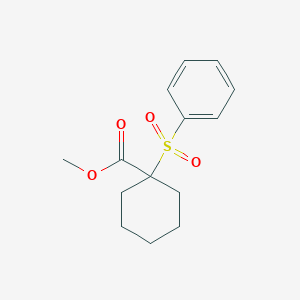
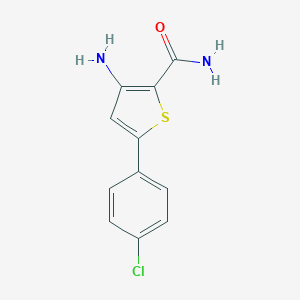


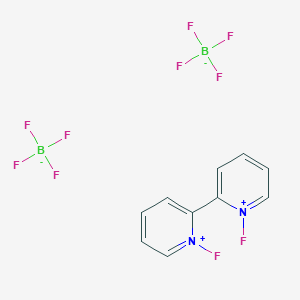
![1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene](/img/structure/B68195.png)
![Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI)](/img/structure/B68196.png)
